molecular formula C24H12N6O9 B11115921 5,5'-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]

5,5'-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11115921
M. Wt: 528.4 g/mol
InChI Key: WGFHZYPEMGQMRU-UHFFFAOYSA-N
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Description

5,5’-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound characterized by its unique structure, which includes two tetrahydropyrimidinyl groups linked by an oxybis bridge to isoindole dione units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione] typically involves multi-step organic reactions. One common method includes the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride to form intermediate compounds, which are then further reacted under controlled conditions to yield the final product . The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as crystallization, filtration, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,5’-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, often altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. Their ability to interact with biological molecules makes them valuable tools in molecular biology.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They may act as lead compounds in drug discovery, particularly in the development of new treatments for diseases where traditional drugs are ineffective.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which 5,5’-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione] exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often include key biochemical processes that are critical for cellular function, making this compound a valuable tool for studying and potentially manipulating these processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,5’-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione] apart is its unique oxybis bridge linking the tetrahydropyrimidinyl groups to the isoindole dione units. This structural feature imparts unique chemical and physical properties, making it particularly valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H12N6O9

Molecular Weight

528.4 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)-5-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione

InChI

InChI=1S/C24H12N6O9/c31-17-15(7-25-23(37)27-17)29-19(33)11-3-1-9(5-13(11)21(29)35)39-10-2-4-12-14(6-10)22(36)30(20(12)34)16-8-26-24(38)28-18(16)32/h1-8H,(H2,25,27,31,37)(H2,26,28,32,38)

InChI Key

WGFHZYPEMGQMRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)N(C4=O)C5=CNC(=O)NC5=O)C(=O)N(C2=O)C6=CNC(=O)NC6=O

Origin of Product

United States

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